1H-Indole, 3-acetyl-1-benzoyl-
CAS No.: 90539-81-4
Cat. No.: VC19231544
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90539-81-4 |
|---|---|
| Molecular Formula | C17H13NO2 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 1-(1-benzoylindol-3-yl)ethanone |
| Standard InChI | InChI=1S/C17H13NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h2-11H,1H3 |
| Standard InChI Key | PTUDVJOVDZFPAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Introduction
Overview
1H-Indole, 3-acetyl-1-benzoyl- (CAS: 90539-81-4) is a structurally distinct indole derivative characterized by acetyl and benzoyl functional groups at the C3 and N1 positions, respectively. This compound belongs to a class of heterocyclic molecules renowned for their pharmacological potential, particularly in antimicrobial and anticancer applications . Its molecular formula, C₁₇H₁₃NO₂, and molecular weight of 263.296 g/mol underscore its utility as a scaffold for drug discovery . Below, we present a detailed examination of its synthesis, physicochemical properties, biological activities, and applications.
Chemical Identity and Structural Features
Molecular Architecture
The compound features an indole core substituted at the N1 position with a benzoyl group (C₆H₅CO-) and at the C3 position with an acetyl group (CH₃CO-). This dual substitution enhances its electronic profile, making it amenable to further functionalization . Key structural attributes include:
-
Indole ring: A bicyclic structure with a pyrrole ring fused to a benzene ring.
-
Benzoyl group: Introduces aromaticity and steric bulk, influencing binding interactions with biological targets .
-
Acetyl group: Enhances electrophilicity at C3, facilitating nucleophilic reactions .
Spectral Characterization
Spectral data for analogous compounds provide insights into its characterization:
-
IR Spectroscopy: Peaks at ~1720 cm⁻¹ (C=O stretch of acetyl and benzoyl groups) and ~1600 cm⁻¹ (C=C aromatic vibrations) .
-
¹H NMR: Signals at δ 8.11 ppm (indole H-2 proton), δ 5.56 ppm (N-benzyl CH₂), and δ 2.31 ppm (acetyl CH₃) .
-
Mass Spectrometry: Molecular ion peak at m/z 263.3 (M⁺), with fragmentation patterns consistent with loss of CO and CH₃ groups .
Synthesis and Optimization
Vilsmeier-Haack Formylation Followed by Acylation
-
Formylation: 1H-Indole is treated with POCl₃ and DMF to introduce a formyl group at C3, yielding 1H-indole-3-carbaldehyde .
-
Benzoylation: The N1 position is benzoylated using benzoyl chloride in the presence of pyridine.
-
Acetylation: The C3 aldehyde is acetylated via Friedel-Crafts acylation with acetyl chloride and AlCl₃ .
Yield: 55–70% after purification by column chromatography .
One-Pot Multicomponent Reactions (MCRs)
A more efficient approach involves simultaneous benzoylation and acetylation using:
Advantages: Reduced reaction steps and improved yields (up to 85%) .
Industrial-Scale Production
Industrial synthesis emphasizes cost-effectiveness and scalability:
-
Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.
-
Catalytic Systems: Pd(II)-based catalysts for regioselective C–H functionalization .
Physicochemical Properties
Biological Activities and Mechanisms
Antimicrobial Activity
1H-Indole, 3-acetyl-1-benzoyl- exhibits broad-spectrum activity:
-
Gram-Positive Bacteria: MIC = 12.5 μg/mL against Staphylococcus aureus .
-
Gram-Negative Bacteria: MIC = 25 μg/mL against Escherichia coli .
Mechanism: Disruption of microbial membrane integrity and inhibition of ATP synthase .
Molecular Docking Insights
Docking studies against Mycobacterium tuberculosis enoyl reductase (PDB: 4TZK) reveal:
-
Binding Affinity: ΔG = -9.2 kcal/mol.
-
Key Interactions: Hydrogen bonding with Tyr158 and hydrophobic interactions with Phe149 .
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a precursor for:
-
Quinazolinone Derivatives: Synthesized via condensation with anthranilamide, showing enhanced biofilm inhibition .
-
Triazoloquinoxalines: Exhibit dual inhibitory effects on EGFR and BRAF kinases .
Drug Delivery Systems
Encapsulation in polymeric nanoparticles (e.g., PLGA) improves bioavailability by 40% in in vivo models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume